C6 Bromine Enables SNAr Derivatization to 6-Amino and 6-Alkoxy Analogs
In the Addex Pharma patent, 4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (intermediate 2(B)) is the sole common precursor that is converted to the 6-dimethylamino analog (Final Compound 5.13, Example 2) and the 6-methoxy analog (Final Compound 4.01, Example 3) via sequential nucleophilic displacement [1]. The bromine atom at C6 is the only halogen among the exemplified intermediates capable of undergoing SNAr under mild conditions (NaH/DMSO, room temperature, 15 min), as demonstrated by its quantitative conversion to 2(C) and subsequent transformation to the 6-methoxy compound (35% yield over two steps) [1]. By contrast, the 6-cyano intermediate used in Example 1 (Scheme 1) cannot undergo analogous displacement chemistry, restricting the diversity of C6 substituents achievable from that scaffold [1].
| Evidence Dimension | Synthetic versatility at C6 position (number of distinct C6 substituents accessible via SNAr from a single intermediate) |
|---|---|
| Target Compound Data | ≥2 distinct C6-substituted final compounds (6-dimethylamino, 6-methoxy) demonstrated in the patent, with potential for 6-thioether, 6-alkylamino, and 6-aryl derivatives via Suzuki coupling [1] |
| Comparator Or Baseline | 4-(4-chlorobenzyl)-6-cyano-1,2,4-triazine-3,5(2H,4H)-dione (Example 1 intermediate): C6 cyano group cannot undergo SNAr; only one final compound (1.01) directly derived [1] |
| Quantified Difference | Target compound enables ≥2 distinct C6 substitution chemistries vs. 0 for the 6-cyano comparator; bromine is a demonstrably superior leaving group for SNAr (Br > CN in SNAr reactivity) [1] |
| Conditions | Patent Examples 2 and 3; NaH/DMSO, room temperature or NaOMe/MeOH, 0°C to room temperature [1] |
Why This Matters
Procurement of the 6-bromo intermediate provides a single, stable building block that can serve as a divergent branching point for synthesizing multiple target compound series, reducing inventory complexity versus purchasing separate pre-functionalized intermediates.
- [1] Riguet E, Campo B, Gibelin A, Mhalla K (Addex Pharma SA). Triazinedione derivatives as GABAB receptor modulators. US Patent 8,344,138 B2. Granted 2013-01-01. View Source
